molecular formula C9H20Cl2N2O2S B2965996 1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride CAS No. 2344685-94-3

1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride

Cat. No.: B2965996
CAS No.: 2344685-94-3
M. Wt: 291.23
InChI Key: DDZCITDCFJMXGA-UHFFFAOYSA-N
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Description

1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride is a chemical compound that has garnered attention in various fields of research, including medical, environmental, and industrial research. It is known for its unique structure, which includes a piperazine ring and a methylsulfonyl group attached to a cyclobutyl ring.

Preparation Methods

The synthesis of 1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride involves several steps. One common method includes the reaction of piperazine with a cyclobutyl derivative under specific conditions. The process often involves the use of solvents like methanol and catalysts to facilitate the reaction . Industrial production methods may involve batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen, oxygen, and various acids and bases.

Scientific Research Applications

1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride can be compared with other piperazine derivatives such as trimetazidine and ranolazine. These compounds share a piperazine ring but differ in their substituents and overall structure. The unique methylsulfonylcyclobutyl group in this compound distinguishes it from other similar compounds, potentially leading to different chemical and biological properties .

Properties

IUPAC Name

1-(3-methylsulfonylcyclobutyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S.2ClH/c1-14(12,13)9-6-8(7-9)11-4-2-10-3-5-11;;/h8-10H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZCITDCFJMXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC(C1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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